Disodium 2-aminopentanedioate

概要

説明

Disodium 2-aminopentanedioate is an organic sodium salt derived from L-glutamic acid. It is commonly used as a flavor enhancer to impart the umami taste in various foods. The compound is known for its ability to enhance the savory flavor of dishes, making it a popular additive in the food industry .

準備方法

Synthetic Routes and Reaction Conditions: Disodium 2-aminopentanedioate can be synthesized by neutralizing L-glutamic acid with two molar equivalents of sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-glutamic acid is dissolved and then reacted with sodium hydroxide to form disodium L-glutamate .

Industrial Production Methods: Industrial production of disodium L-glutamate often involves fermentation processes. Microorganisms such as Corynebacterium species are cultured with ammonia and carbohydrates from sources like sugar beets, sugarcane, or molasses. These microorganisms excrete amino acids into the culture broth, from which L-glutamate is isolated and subsequently converted to disodium L-glutamate .

化学反応の分析

Types of Reactions: Disodium 2-aminopentanedioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to L-glutamic acid.

Substitution: It can participate in substitution reactions where sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reactions often involve other salts or acids under controlled pH conditions.

Major Products:

Oxidation: Oxidized derivatives of L-glutamic acid.

Reduction: L-glutamic acid.

Substitution: Various sodium salts depending on the substituting cation.

科学的研究の応用

Disodium 2-aminopentanedioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Plays a role in studying neurotransmission and excitotoxicity due to its involvement in glutamate signaling pathways.

Medicine: Investigated for its potential effects on neurological disorders and its role in excitotoxicity.

Industry: Widely used in the food industry as a flavor enhancer to improve the taste of processed foods

作用機序

Disodium 2-aminopentanedioate exerts its effects primarily through its interaction with glutamate receptors in the central nervous system. It acts as an excitatory neurotransmitter, binding to receptors such as NMDA, AMPA, and kainate receptors. This binding leads to the activation of ion channels, allowing the influx of sodium and calcium ions, which in turn triggers various cellular responses .

類似化合物との比較

Monosodium glutamate (MSG): A sodium salt of glutamic acid, commonly used as a flavor enhancer.

Disodium inosinate: Another flavor enhancer often used in combination with MSG.

Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.

Uniqueness: Disodium 2-aminopentanedioate is unique in its dual sodium ion composition, which can influence its solubility and reactivity compared to monosodium glutamate. Its specific interaction with glutamate receptors also distinguishes it from other similar compounds .

生物活性

Disodium 2-aminopentanedioate, commonly known as disodium glutamate or MSG (monosodium glutamate), is a sodium salt of the naturally occurring amino acid glutamic acid. It is widely used as a flavor enhancer in food products and has been the subject of extensive research regarding its biological activity, particularly in relation to neurotoxicity and metabolic effects.

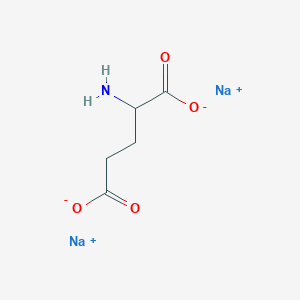

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C5H8N2O4Na2

- Molecular Weight : 206.1 g/mol

- IUPAC Name : this compound

This compound dissociates in solution to release glutamate and sodium ions, which can influence various physiological processes.

Neurotoxicity and Glutamate Metabolism

Research indicates that excessive intake of MSG can lead to increased levels of glutamate in the bloodstream, which is associated with neurotoxic effects. Studies have shown that high doses of MSG can induce apoptosis (programmed cell death) in neurons, particularly in the hypothalamus, leading to neurodegenerative changes .

Table 1: Effects of MSG on Neurotoxicity

| Study Reference | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| Burde et al., 1971 | Oral/Subcutaneous | Acute necrotic lesions in hypothalamic neurons |

| Fuchsberger et al., 2019 | Neonatal exposure | Accelerated Alzheimer's-like pathology |

| Jin et al., 2018 | High doses | Hyperglycemia and memory impairment |

Oxidative Stress

MSG administration has been linked to oxidative stress due to increased production of reactive oxygen species (ROS). This oxidative stress can result in lipid peroxidation and damage to cellular structures, contributing to cell death and neurodegeneration .

Case Study: Oxidative Stress Induction by MSG

In a study conducted on adult Wistar rats, administration of MSG led to significant increases in markers of oxidative stress such as malondialdehyde (MDA) levels and decreased antioxidant enzyme activities. The treatment resulted in a notable increase in lipid peroxidation, indicating that MSG contributes to cellular oxidative damage .

Metabolic Effects

MSG is rapidly absorbed and metabolized in the body. After ingestion, it dissociates into sodium ions and glutamate, which is utilized for various metabolic processes. The metabolic fate of glutamate includes its role as a neurotransmitter and its involvement in nitrogen metabolism .

Pharmacokinetics

The pharmacokinetics of MSG indicate that it does not require enzymatic activity for breakdown, leading to quick absorption into the bloodstream. Studies show that plasma levels of glutamate peak approximately 80 minutes after oral administration .

Table 2: Pharmacokinetic Profile of MSG

| Parameter | Value |

|---|---|

| Peak Plasma Level | 80 minutes post-ingestion |

| Dosage for Study | 30 mg/kg |

| Side Effects Reported | Minimal at low doses |

Clinical Implications

The implications of MSG consumption are significant, particularly concerning dietary recommendations. While low doses may be safe for most individuals, excessive consumption could exacerbate or trigger neurodegenerative conditions such as Alzheimer's disease or other forms of cognitive decline .

特性

IUPAC Name |

disodium;2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEDJBXQKAGXNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68187-32-6 | |

| Record name | L-Glutamic acid, N-coco acyl derivs., monosodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-coco acyl derivs., monosodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。